6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one is a brominated derivative of umbelliferone, a naturally occurring coumarin. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine atoms at positions 6 and 8 of the benzopyran ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of umbelliferone. One common method is the direct bromination of umbelliferone using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyl group.
Reduction Reactions: Products include de-brominated compounds or reduced carbonyl derivatives.
Scientific Research Applications
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of optical data storage materials and other advanced materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): The parent compound without bromine atoms.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): A methoxy derivative with similar biological activities.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Another methoxy derivative with distinct properties.
Uniqueness
6,8-Dibromo-7-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of bromine atoms at positions 6 and 8, which significantly enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthesizing novel derivatives and exploring new applications in scientific research and industry.
Properties
CAS No. |
116096-84-5 |
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Molecular Formula |
C9H4Br2O3 |
Molecular Weight |
319.93 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H4Br2O3/c10-5-3-4-1-2-6(12)14-9(4)7(11)8(5)13/h1-3,13H |
InChI Key |
CBPTZAXVRWUWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)Br)O)Br |
Origin of Product |
United States |
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